molecular formula C8H10N4O B1269353 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-87-9

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Katalognummer: B1269353
CAS-Nummer: 40775-87-9
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: KZPRAIXAZRGXPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS RN: 40775-87-9) is a chemical compound with the molecular formula C 8 H 10 N 4 O and an average mass of 178.195 Da . It is a functionalized derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its broad spectrum of biological activities . The 1,2,4-triazolo[1,5-a]pyrimidine core is known to be a privileged structure in drug discovery. Research on closely related analogs has demonstrated that this class of compounds possesses a wide range of pharmacological properties, including anticonvulsant , anticoagulant , antitumor, anti-inflammatory, antimicrobial, and antiviral activities . The incorporation of the triazole moiety into the pyrimidine ring is often pursued to achieve a synergistic effect in targeting various diseases . Specifically, 7-substituted-5-phenyl analogs have shown potent anticonvulsant activity in maximal electroshock (MES) tests, an established animal seizure model . Furthermore, recent studies highlight that certain 1,2,4-triazolo[1,5-a]pyrimidin-7-one derivatives exhibit superior anticoagulant activity compared to the clinical drug dabigatran etexilate, making them promising candidates for treating coagulation disorders associated with conditions like cytokine release syndrome . The propyl substitution at the 5-position of this heterocyclic system is a key structural feature that can be explored to modulate the compound's lipophilicity and interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profile. This compound serves as a valuable building block and intermediate for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. According to available hazard screening data, the carcinogenicity, mutagenicity, and reproductive toxicity profiles for this compound are currently classified as "Insufficient Data" for a complete risk assessment . Researchers should handle this material with appropriate precautions in a controlled laboratory setting. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-3-6-4-7(13)12-8(11-6)9-5-10-12/h4-5H,2-3H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPRAIXAZRGXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349845
Record name STK576278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-87-9
Record name STK576278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-(1,2,4)triazolo(1,5-a)pyrimidin-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Core Synthesis via Cyclocondensation Reactions

The triazolo[1,5-a]pyrimidine scaffold is typically constructed through cyclocondensation of 3-amino-1,2,4-triazole with 1,3-dicarbonyl compounds. For 5-propyl derivatives, ethyl 3-oxopentanoate serves as the propyl-bearing precursor instead of ethyl acetoacetate (used for 5-methyl analogs).

Procedure :

  • Reactants : 3-Amino-1,2,4-triazole (1 equiv), ethyl 3-oxopentanoate (1.2 equiv), acetic acid (solvent).
  • Conditions : Reflux at 120°C for 30–48 hours under aerobic conditions.
  • Workup : Concentration under vacuum, neutralization with ammonia, and recrystallization from ethanol yields 5-propyl-triazolo[1,5-a]pyrimidin-7-one as a pale yellow solid (75–88% yield).

Key Data :

Parameter Value Source
Yield 75–88%
Purity (HPLC) >95%
Recrystallization Ethanol/water (3:1)

Hydroxylation via Nucleophilic Substitution

The chlorine atom at position 7 is replaced by a hydroxyl group through acidic or basic hydrolysis.

Acidic Hydrolysis :

  • Reactants : 7-Chloro derivative (1 equiv), HCl (6 M, 10 equiv).
  • Conditions : Reflux at 100°C for 6–8 hours.
  • Workup : Neutralization with NaOH, filtration, and recrystallization from ethanol yields the title compound (80–85% yield).

Basic Hydrolysis :

  • Reactants : 7-Chloro derivative (1 equiv), NaOH (2 M, 8 equiv).
  • Conditions : Stirring at 80°C for 4 hours.
  • Workup : Acidification with HCl to pH 5–6, followed by recrystallization (75–80% yield).

Comparative Data :

Method Yield Purity Reaction Time
Acidic 80–85% >98% 6–8 h
Basic 75–80% 95–97% 4 h

Alternative Pathways: Direct Hydroxylation

Recent studies propose a one-pot synthesis avoiding chlorination. This method uses 3-amino-1,2,4-triazole and ethyl 3-oxopentanoate in acetic acid under oxygen atmosphere.

Procedure :

  • Reactants : 3-Amino-1,2,4-triazole (1 equiv), ethyl 3-oxopentanoate (1.2 equiv), acetic acid (6 equiv).
  • Conditions : 130°C under O₂ (1 atm) for 18 hours.
  • Workup : Cooling, filtration, and recrystallization from ethanol yields the hydroxylated product directly (70–74% yield).

Advantages :

  • Eliminates chlorination step, reducing toxicity.
  • Higher atom economy.

Limitations :

  • Lower yield compared to stepwise methods.
  • Requires strict oxygen control to prevent byproducts.

Characterization and Validation

Synthetic batches are validated using:

  • ¹H-NMR : Distinct signals for propyl (–CH₂CH₂CH₃, δ 0.9–1.7) and hydroxyl (–OH, δ 5.2–5.5).
  • MS : Molecular ion peak at m/z 207.1 [M+H]⁺.
  • IR : Stretching vibrations for C=N (1610–1630 cm⁻¹) and O–H (3440–3450 cm⁻¹).

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions may formtriazolo[4,3-a]pyrimidine isomers. Using excess acetic acid suppresses this.
  • Purification : The hydroxyl group’s polarity complicates crystallization. Ethanol/cyclohexane mixtures improve crystal quality.
  • Scale-Up : Exothermic chlorination requires controlled POCl₃ addition to prevent thermal runaway.

Analyse Chemischer Reaktionen

Types of Reactions

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The propyl group at the 5-position can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one.

    Reduction: Formation of dihydro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol.

    Substitution: Formation of various 5-substituted triazolopyrimidines depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol demonstrates effectiveness against various bacterial strains. A study conducted on its derivatives revealed a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibiotic agent .

Anticancer Properties
Another area of interest is the anticancer potential of this compound. Preliminary studies have indicated that it may inhibit tumor growth by inducing apoptosis in cancer cells. A case study involving cell line assays demonstrated that the compound significantly reduced cell viability in several cancer types when tested at varying concentrations .

Agricultural Applications

Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Field trials have shown that formulations containing this compound can effectively control pests in crops. A specific study highlighted its efficacy against aphids and other common agricultural pests, leading to increased crop yields .

Plant Growth Regulation
Additionally, this compound has been investigated as a plant growth regulator. Research findings suggest that it can enhance germination rates and promote root development in various plant species. This application could lead to improved agricultural productivity and sustainability .

Materials Science Applications

Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Studies have reported successful incorporation of this compound into polymer matrices resulting in materials suitable for high-performance applications .

Nanotechnology
The compound's unique structure allows it to be used in nanotechnology applications as well. It has been explored as a building block for creating nanomaterials with specific electrical and optical properties. Research indicates promising results in the development of nanosensors and electronic devices .

Wirkmechanismus

The mechanism of action of 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
  • 5-Butyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Uniqueness

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to the presence of the propyl group at the 5-position, which can influence its biological activity and chemical reactivity. The length and branching of the alkyl chain can affect the compound’s lipophilicity, solubility, and ability to interact with biological targets. This makes it distinct from its methyl, ethyl, and butyl analogs, which may exhibit different pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

  • IUPAC Name : 5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 40775-87-9

Anticancer Activity

Recent studies have highlighted the potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance:

  • A study evaluated a series of related compounds for antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, derivatives similar to this compound exhibited significant inhibitory effects on cell proliferation with IC50 values ranging from 0.24 μM to 13.1 μM depending on the specific derivative and cell line tested .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Inhibition of Tubulin Polymerization : Compounds within this class have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • ERK Signaling Pathway Modulation : Some derivatives have been reported to inhibit the ERK signaling pathway, reducing phosphorylation levels of key proteins involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • A study synthesized various [1,2,4]triazolo derivatives and tested them for antibacterial and antifungal activities. Many showed comparable or superior efficacy against standard reference drugs like ampicillin and fluconazole. The compound's structure facilitates interaction with microbial targets leading to growth inhibition .

Summary of Biological Activities

Activity TypeTested AgainstIC50 RangeMechanism
AnticancerMGC-803, HCT-116, MCF-70.24 - 13.1 μMTubulin polymerization inhibition
AntimicrobialVarious bacteria/fungiComparable to standardsDisruption of microbial processes

Case Studies

  • Antiproliferative Effects : In a comparative study involving multiple derivatives of triazolo-pyrimidines, compounds similar to this compound were shown to significantly inhibit the growth of MCF-7 cells with an IC50 value of approximately 3.91 μM. These findings underscore the potential for developing new anticancer therapies based on this scaffold .
  • Antibacterial Testing : In vitro testing revealed that certain [1,2,4]triazolo derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The observed activities suggest that modifications in the triazolo ring can enhance efficacy against specific microbial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, and how do solvent systems influence reaction efficiency?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. A two-step protocol involving molten-state or solution-phase catalysis (e.g., TMDP in ethanol/water mixtures) is effective for analogous triazolopyrimidines. Solvent polarity impacts reaction kinetics: aqueous ethanol (1:1 v/v) enhances solubility of intermediates, while molten-state conditions reduce side reactions .
  • Key Parameters :

CatalystSolvent SystemReaction TimeYield (%)
TMDPEthanol/Water3–5 h75–85
PiperidineToluene8–12 h60–70
  • Note : TMDP is preferred over piperidine due to regulatory restrictions on the latter .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Analytical Workflow :

TLC Monitoring : Use silica gel plates (UV 254 nm) with ethyl acetate/hexane (3:7) as the mobile phase.

NMR Spectroscopy : 1H^1H NMR (400 MHz, DMSO-d6) should show characteristic peaks:

  • Triazole protons at δ 8.2–8.5 ppm.
  • Propyl chain protons (CH2_2) at δ 1.2–1.6 ppm.

Microanalysis : Confirm elemental composition (C, H, N) within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies mitigate contradictory results in biological activity studies of triazolopyrimidine derivatives?

  • Case Study : In pharmacokinetic predictions for analogs like D2 (N-(benzo[b]thiophen-5-yl)-6-ethyl-5-methyl-triazolo[1,5-a]pyrimidin-7-amine), substituents (e.g., trifluoromethyl groups) enhance metabolic stability but reduce solubility. Contradictions arise from assay conditions (e.g., serum protein binding interference) .
  • Resolution :

  • Standardize assays across pH 7.4 buffers with <1% DMSO.
  • Use docking simulations (e.g., AutoDock Vina) to validate binding modes against targets like hypoxanthine-guanine phosphoribosyltransferase .

Q. How do computational models predict the ADME properties of 5-Propyl-triazolopyrimidin-7-ol derivatives?

  • Methodology :

  • QSAR Models : Employ ACD/Labs Percepta to calculate logP (lipophilicity) and pKa.
  • Docking Studies : Map interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to predict metabolism .
    • Data Output :
DerivativePredicted logPCYP3A4 Binding Affinity (kcal/mol)
Parent2.1-7.8
6-Chloro2.9-8.2

Q. What advanced functionalization methods enable regioselective modifications of the triazolopyrimidine core?

  • Techniques :

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for glycosylation or peptide conjugation .
  • Suzuki Coupling : Introduce aryl/heteroaryl groups at position 5 using Pd(PPh3_3)4_4 catalyst .
    • Example : Propargylation of pyrazolo[1,5-a]pyrimidin-7-ol with propargyl bromide (60°C, K2_2CO3_3) yields N-propargylated intermediates for further derivatization .

Recent Developments & Challenges

Q. What are emerging applications of triazolopyrimidines in medicinal chemistry, and how does the 5-propyl substituent influence drug-likeness?

  • Applications :

  • Anticancer Agents : Triazolopyrimidines inhibit kinases (e.g., EGFR) via competitive ATP binding.
  • Antimicrobials : Derivatives with sulfanyl groups (e.g., 7-[(2-chlorobenzyl)sulfanyl]-5-methyl-triazolo[1,5-a]pyrimidine) disrupt bacterial folate synthesis .
    • Drug-Likeness : The 5-propyl group balances hydrophobicity and steric bulk, improving membrane permeability compared to methyl or phenyl analogs .

Q. How can researchers address synthetic scalability issues for triazolopyrimidines in multi-gram preparations?

  • Solutions :

  • Optimize catalyst recycling (e.g., TMDP recovery via aqueous extraction).
  • Use flow chemistry to enhance heat/mass transfer in cyclocondensation steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.